molecular formula C17H20N4O3S B2382201 Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate CAS No. 1171833-42-3

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate

Cat. No.: B2382201
CAS No.: 1171833-42-3
M. Wt: 360.43
InChI Key: USZABHBOVBARDU-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C17H20N4O3S and its molecular weight is 360.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has demonstrated the synthesis of novel compounds containing Ethyl 4-(2-(phenylamino)thiazole-4-carbonyl)piperazine-1-carboxylate and its derivatives, showcasing their antimicrobial properties. For instance, a study by Patel et al. (2012) synthesized thiazolidinone derivatives that exhibited significant antimicrobial activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal strains such as Candida albicans and Aspergillus clavatus. Similarly, compounds containing the ethyl piperazine-1-carboxylate moiety have been shown to possess good to moderate antimicrobial activity against test microorganisms, with specific compounds displaying antiurease and antilipase activities (Başoğlu et al., 2013).

Antituberculosis Agents

The design and synthesis of thiazole-aminopiperidine hybrid analogues have led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were evaluated for their in vitro activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, with certain compounds exhibiting promising antituberculosis activity and low cytotoxicity, highlighting their potential as therapeutic agents against tuberculosis (Jeankumar et al., 2013).

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes, which is crucial for the development of targeted therapies. For instance, novel N-(pyrimidin-4-yl)thiazol-2-amine derivatives have been synthesized and evaluated as dual-action hypoglycemic agents that activate glucokinase (GK) and PPARγ, showing significant efficacy in decreasing glucose levels in normal mice. This highlights the compound's potential in the treatment of diabetes through enzyme activation (Song et al., 2011).

Molecular Hybridization

Molecular hybridization techniques have led to the creation of compounds with enhanced biological activities. A notable example includes the design and synthesis of thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, showcasing the approach's effectiveness in generating potent antituberculosis agents (Jeankumar et al., 2013).

Properties

IUPAC Name

ethyl 4-(2-anilino-1,3-thiazole-4-carbonyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-2-24-17(23)21-10-8-20(9-11-21)15(22)14-12-25-16(19-14)18-13-6-4-3-5-7-13/h3-7,12H,2,8-11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZABHBOVBARDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CSC(=N2)NC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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